molecular formula C17H22N6S B611600 1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine CAS No. 1192559-94-6

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

Cat. No. B611600
M. Wt: 342.465
InChI Key: DHHDEHNHEBYRPQ-UHFFFAOYSA-N
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Description

UR-PI376 is a histamine H4 receptor agonist ( hH4R agonist) (pEC50 = 7.47, alpha = 0.93) showing negligible hH1R and hH2R activities and significant selectivity over the hH3R (pKB = 6.00, alpha = -0.28), as determined in steady-state GTPase assays using membrane preparations of hH(x)R-expressing Sf9 cells. Modeling of the binding mode of UR-PI376 suggests that the cyanoguanidine moiety forms charge-assisted hydrogen bonds not only with the conserved Asp-94 but also with the hH4R-specific Arg-341 residue.

Scientific Research Applications

Histamine Receptor Agonism

The compound has been studied for its role in histamine receptor agonism. For instance, its analogues were investigated for their affinity and functional activity at human histamine H4 receptor (hH4R) subtypes. The most potent H4R agonists were identified, highlighting their potential for therapeutic applications in this area (Geyer et al., 2016).

Chemosensory Applications

Research on imidazole-based chemosensors demonstrated their use in detecting cyanide and mercury ions. These chemosensors, including derivatives of the compound , showed exclusive sensing towards CN- ions, highlighting their potential in environmental and safety applications (Emandi et al., 2018).

Synthesis and Structural Studies

The compound's derivatives have been synthesized and structurally analyzed. These studies contribute to the understanding of the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Shestakov et al., 2011).

Solar Cell Applications

The compound's use in dye-sensitized solar cells has been explored. Specifically, imidazolium iodide was used for iodide sources in solar cells with an organic sensitizer, demonstrating its potential in renewable energy technologies (Wu et al., 2013).

properties

CAS RN

1192559-94-6

Product Name

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

Molecular Formula

C17H22N6S

Molecular Weight

342.465

IUPAC Name

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

InChI

InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22)

InChI Key

DHHDEHNHEBYRPQ-UHFFFAOYSA-N

SMILES

N#CN/C(NCCSC1=CC=CC=C1)=N\CCCCC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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